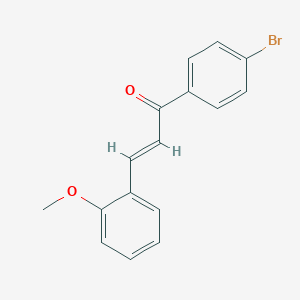

(E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTFYNPTSBOPJK-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Spectroscopic Characterization

The purified compound is characterized using:

-

1H NMR : Peaks at δ 7.84 (d, J = 8.4 Hz, 2H, aromatic protons adjacent to ketone), 7.61 (d, J = 8.4 Hz, 2H, bromophenyl protons), and 7.31–7.21 (m, 5H, methoxyphenyl and enone protons).

-

IR Spectroscopy : Absorbance at 1668 cm⁻¹ (C=O stretch) and 1219 cm⁻¹ (C-O methoxy group).

-

Elemental Analysis : Found C 60.48% (calc. 60.59%), H 4.27% (calc. 4.13%), confirming stoichiometric purity.

Mechanistic Insights and Stereochemical Considerations

The reaction mechanism proceeds through three stages:

-

Enolate Formation : Deprotonation of 4-bromoacetophenone by KOH generates an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Acidic workup or thermal conditions eliminate water, producing the α,β-unsaturated ketone.

The E-stereochemistry of the double bond is favored due to conjugation with the carbonyl group, as confirmed by X-ray crystallography. The dihedral angle between the bromophenyl and methoxyphenyl rings is 24.6°, indicating minimal steric hindrance.

Alternative Synthetic Approaches

While the Claisen-Schmidt method dominates, alternative routes include:

-

Microwave-Assisted Synthesis : Reduces reaction time to <1 hour but requires specialized equipment.

-

Solid-State Synthesis : Eliminates solvents but faces challenges in controlling stoichiometry.

These methods remain less prevalent due to scalability issues or higher costs.

Challenges and Practical Considerations

Key challenges in synthesis include:

-

By-Product Formation : Incomplete dehydration may yield β-hydroxy ketones, necessitating rigorous purification.

-

Sensitivity of Methoxy Group : Strong bases or prolonged heating can demethylate the methoxy group, requiring precise reaction control.

Industrial and Research Applications

This compound serves as a precursor in pharmaceuticals and materials science. Its chalcone scaffold is explored for anticancer and antimicrobial properties, leveraging the electron-withdrawing bromine and electron-donating methoxy groups for bioactivity modulation .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. Studies have shown that (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one exhibits significant antibacterial and antifungal activities. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to established antimicrobial agents .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromine atom and the methoxy group appears to enhance its cytotoxic effects against specific cancer cell lines .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. It has shown the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases. This property makes it a candidate for further studies in nutraceutical applications .

Synthetic Applications

Chalcone derivatives like this compound serve as important intermediates in organic synthesis. They can be utilized in the synthesis of more complex molecules, including flavonoids and other bioactive compounds. The synthetic versatility of chalcones is attributed to their electrophilic nature, allowing them to participate in various reactions such as cyclization and conjugation .

Material Science Applications

In material science, this compound has potential applications in developing organic semiconductors and photonic materials due to its unique electronic properties. Its ability to form thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the bromine and methoxy groups can influence its binding affinity to specific receptors or enzymes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Chalcones with modified aryl substituents demonstrate distinct physicochemical and biological behaviors. Key comparisons include:

*Estimated via DFT calculations for analogous structures.

Nonlinear Optical (NLO) Properties

The 4-bromo-2-methoxy chalcone exhibits a first-order hyperpolarizability (β) of 12.3 × 10⁻³⁰ esu, surpassing urea (β = 0.65 × 10⁻³⁰ esu) but underperforming dimethylamino-substituted derivatives (β = 28.4 × 10⁻³⁰ esu) due to reduced charge transfer .

Research Findings and Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups

- 4-Bromo (EWG) : Enhances stability and dipole moment but reduces solubility in polar solvents .

- 2-Methoxy (EDG) : Improves π-conjugation and NLO activity but may sterically hinder binding in enzyme inhibition .

Molecular Docking Insights

In acetylcholinesterase (AChE) inhibition, the bromine atom forms halogen bonds with Tyr337 (binding energy = −9.2 kcal/mol), while the methoxy group participates in hydrophobic interactions with Phe294. This dual interaction is absent in 4-chloro or 4-methyl analogues, which show weaker binding (ΔG = −7.5 to −8.1 kcal/mol) .

Biological Activity

(E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone , is an organic compound with notable biological activities. This compound belongs to a class of compounds characterized by their α,β-unsaturated carbonyl system, which is often associated with various pharmacological properties. The presence of bromine and methoxy substituents on the phenyl rings significantly influences its biological activity.

- Molecular Formula : CHBrO

- Molecular Weight : 317.18 g/mol

- CAS Number : 51863-81-1

The structure features a bromo group on one phenyl ring and a methoxy group on the other, which can enhance its reactivity and biological interactions .

2. Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 2-methoxyacetophenone, catalyzed by a base such as sodium hydroxide or potassium hydroxide . This reaction proceeds in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

3.1 Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.

- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by enhanced caspase-3 activity and morphological changes at concentrations as low as 1 µM .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | <10 | Apoptosis induction via caspase activation |

| HepG2 | <10 | Cell cycle arrest and apoptosis |

3.2 Antimicrobial Activity

Studies have also reported antimicrobial properties for this chalcone derivative:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate to Strong |

The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with various molecular targets, including:

- Microtubules : It may act as a microtubule-destabilizing agent, disrupting normal cell division processes .

- Reactive Oxygen Species (ROS) : The compound may influence ROS levels, contributing to its pro-apoptotic effects in cancer cells .

5. Case Studies and Research Findings

Recent studies highlight the potential of this compound in therapeutic applications:

- A study indicated that derivatives based on chalcone structures could inhibit the growth of multiple cancer types, including lung and colorectal cancers .

- Another investigation focused on the structure-activity relationship (SAR), revealing that modifications to the bromine and methoxy groups could enhance biological efficacy .

Q & A

Q. What is the standard synthetic route for (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, and what reaction conditions optimize yield?

The compound is synthesized via a Claisen-Schmidt condensation. A typical method involves:

- Dissolving 4-bromoacetophenone (1 mol) and 2-methoxybenzaldehyde (1 mol) in ethanol.

- Adding 20% aqueous KOH dropwise under stirring at room temperature.

- Continuing stirring for 4–6 hours to ensure complete enolate formation and cross-aldol addition.

- Filtering the crude product, washing with water, and recrystallizing from ethanol to obtain pure crystals.

Yield optimization requires controlled pH (strongly basic conditions), ethanol as a polar protic solvent, and reaction times >4 hours to favor the thermodynamically stable E-isomer .

Q. How is the stereochemistry (E-configuration) of the compound confirmed experimentally?

The E-configuration is confirmed via:

Q. What spectroscopic techniques are used to characterize this chalcone derivative?

Key techniques include:

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic).

- UV-Vis : Absorption maxima at ~300–350 nm due to π→π* transitions in the conjugated enone system.

- and NMR : Aromatic protons (δ 6.8–8.0 ppm), methoxy group (δ ~3.8 ppm), and vinyl protons (δ ~7.2–7.8 ppm) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

DFT studies (e.g., B3LYP/6-311++G(d,p)) reveal:

- Frontier molecular orbitals : HOMO-LUMO energy gaps (~3.5–4.0 eV) correlate with charge-transfer interactions and chemical stability.

- Electrostatic potential maps : Highlight nucleophilic regions (methoxy oxygen) and electrophilic sites (carbonyl carbon).

- Nonlinear optical (NLO) properties : Hyperpolarizability values (β ~10⁻³⁰ esu) suggest potential in photonic applications .

Q. What methodologies are used to assess the antimicrobial activity of this compound, and how are conflicting results resolved?

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans).

- Conflicting results may arise due to:

Q. How do crystal packing interactions influence the solid-state properties of this compound?

X-ray studies show:

- Intermolecular interactions : C–H···O and C–Br···π contacts stabilize the crystal lattice.

- Torsional angles : The dihedral angle between the 4-bromophenyl and 2-methoxyphenyl groups (~15–20°) minimizes steric hindrance.

- Thermal stability : Stronger packing correlates with higher melting points (>150°C) .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of related chalcones?

Q. How do substituent effects (e.g., bromo vs. methoxy groups) modulate biological activity?

- Electron-withdrawing groups (Br) : Enhance electrophilicity of the carbonyl, increasing reactivity with nucleophilic biological targets.

- Methoxy groups : Improve solubility and membrane permeability via hydrogen bonding.

- SAR studies : Analogues with 4-bromo and 2-methoxy substituents show 2–3× higher antimicrobial activity than unsubstituted chalcones .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Q. How are non-merohedral twinning and crystal defects addressed in XRD analysis?

- TWINABS integration : Corrects intensity data for twinned crystals.

- HKLF 5 format in SHELXL : Refines twin laws (e.g., twofold rotation about [100]).

- PLATON validation : Checks for missed symmetry and validates final CIF files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.